molecular formula C18H18ClFN6O3S2 B3325915 Firzacorvir CAS No. 2243747-96-6

Firzacorvir

Cat. No.: B3325915
CAS No.: 2243747-96-6
M. Wt: 485.0 g/mol
InChI Key: XVKTYEAUJPZPDZ-HIFRSBDPSA-N
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Description

Firzacorvir is a small molecule drug developed by Assembly Biosciences Inc. and Indiana University. It is a capsid modulator used primarily for the treatment of chronic hepatitis B virus (HBV) infection. This compound is currently in Phase II clinical trials and has shown promising results in inhibiting HBV replication .

Preparation Methods

Firzacorvir is a cyclic sulfamide compound. The synthetic route involves the preparation of the core structure followed by the introduction of various functional groups. The key steps include:

    Formation of the cyclic sulfamide core: This involves the reaction of appropriate amines and sulfamides under controlled conditions.

    Functional group introduction: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound .

Chemical Reactions Analysis

Firzacorvir undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the this compound core structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Firzacorvir has several scientific research applications, including:

Mechanism of Action

Firzacorvir exerts its effects by modulating the HBV core protein. It inhibits HBV replication by blocking the encapsidation of pregenomic RNA (pgRNA) and the formation of covalently closed circular DNA (cccDNA). This dual mechanism of action makes this compound a potent inhibitor of HBV replication .

Comparison with Similar Compounds

Firzacorvir is structurally distinct from other HBV core inhibitors. Similar compounds include:

    ABI-H0731: Another HBV core inhibitor developed by Assembly Biosciences.

    JNJ-56136379: A capsid assembly modulator developed by Janssen Pharmaceuticals.

    GLS4: A capsid assembly modulator developed by GlaxoSmithKline.

This compound’s uniqueness lies in its dual mechanism of action and its ability to inhibit both early and late steps of the HBV replication cycle .

Properties

IUPAC Name

(3S,5R)-N-(3-chloro-4-fluorophenyl)-2-methyl-5-[5-(1-methylimidazol-4-yl)-1,3-thiazol-2-yl]-1,1-dioxo-1,2,6-thiadiazinane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN6O3S2/c1-25-8-14(22-9-25)16-7-21-18(30-16)13-6-15(26(2)31(28,29)24-13)17(27)23-10-3-4-12(20)11(19)5-10/h3-5,7-9,13,15,24H,6H2,1-2H3,(H,23,27)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKTYEAUJPZPDZ-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=CN=C(S2)C3CC(N(S(=O)(=O)N3)C)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C2=CN=C(S2)[C@H]3C[C@H](N(S(=O)(=O)N3)C)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243747-96-6
Record name Firzacorvir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243747966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FIRZACORVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3033L1ZRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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